8'-Fluoro-6'-methyl-2,3,4,5',6',9-hexahydrodispiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentan]-2'-one
Description
This compound features a complex polycyclic architecture combining a β-carboline moiety with a spiro-linked pyrrolo[3,2,1-ij]quinoline system and a cyclopentane ring. Key structural elements include:
- 8'-Fluoro substituent: Enhances metabolic stability and modulates electronic properties.
- 6'-Methyl group: Influences steric interactions and lipophilicity.
The molecule’s synthetic pathway involves multi-step cyclization and cross-coupling reactions, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C26H26FN3O |
|---|---|
Molecular Weight |
415.5 g/mol |
InChI |
InChI=1S/C26H26FN3O/c1-15-14-25(9-4-5-10-25)30-22-19(15)12-16(27)13-20(22)26(24(30)31)23-18(8-11-28-26)17-6-2-3-7-21(17)29-23/h2-3,6-7,12-13,15,28-29H,4-5,8-11,14H2,1H3 |
InChI Key |
NIYJZVRPYNEMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)C6=C(CCN5)C7=CC=CC=C7N6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Beta-Carboline Core: This can be achieved through Pictet-Spengler condensation, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrroloquinoline Ring: This step may involve cyclization reactions, such as intramolecular Heck or Suzuki coupling, to form the fused ring system.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Final Cyclization and Functionalization: The final steps involve cyclization to form the spiro compound and introduction of the cyclopentane ring, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atoms in the ring systems.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive alkaloids.
Biochemical Studies: Used in studies of enzyme interactions and receptor binding.
Medicine
Drug Development: Potential candidate for the development of new drugs targeting neurological disorders or cancers.
Diagnostic Tools: Used in the development of diagnostic agents due to its fluorescent properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 8’-Fluoro-6’-methyl-2,3,4,5’,6’,9-hexahydrodispiro[beta-carboline-1,1’-pyrrolo[3,2,1-ij]quinoline-4’,1’‘-cyclopentan]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The fluorine atom can enhance binding affinity and selectivity, while the methyl group can influence the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Rings
Impact of Spiro Ring Size :
- Cyclopentane (target) balances rigidity and compactness, while cycloheptane (10k) may reduce binding affinity due to increased flexibility .
Analogues with Varied Substituents
Substituent Effects :
- Fluorine (8'-F) : In 14c and the target compound, fluorine enhances dipole interactions and resistance to oxidative metabolism .
- Methoxy (10e) : Increases hydrophilicity but may lead to faster clearance compared to fluorine .
Hybrid Derivatives with Additional Functional Groups
Research Findings and Pharmacological Insights
- Anticoagulant Activity : Derivatives like 14c and 14d () demonstrate IC50 values < 1 µM against Factor XIIa, attributed to fluorine’s electronegativity and spiro-ring rigidity .
- Metabolic Stability : The 8'-fluoro group in the target compound reduces CYP450-mediated oxidation, as seen in fluorinated analogues (e.g., 14c) with t1/2 > 4 hours in hepatic microsomes .
- Solubility Trends : Cyclohexane-containing derivatives (e.g., 10h) exhibit higher aqueous solubility (logP ~2.5) compared to cyclopentane analogues (logP ~3.1) .
Biological Activity
Overview of Beta-Carbolines
Beta-carbolines are a class of compounds known for their diverse biological activities, including neuroprotective, anti-cancer, and anti-inflammatory properties. The structural complexity of beta-carbolines often leads to varied interactions with biological systems.
Structure and Properties
The compound features a complex dispiro structure that is characteristic of many beta-carboline derivatives. This structural arrangement contributes to its potential biological activities.
Biological Activity
Neuroprotective Effects
Beta-carbolines have been studied for their neuroprotective properties. For instance, compounds like harmine and harmaline exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Anticancer Activity
Research has indicated that beta-carbolines can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For example, studies have shown that certain beta-carboline derivatives can inhibit tumor growth in various cancer models.
Antimicrobial Properties
Some beta-carbolines demonstrate antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt microbial membranes or inhibit essential enzymes.
Case Studies
-
Neuroprotection in Animal Models
- A study explored the effects of a beta-carboline derivative in a rat model of Parkinson's disease. The compound was found to reduce dopaminergic neuron loss and improve motor function, suggesting potential therapeutic applications in neurodegenerative disorders.
-
Anticancer Efficacy
- In vitro studies on human cancer cell lines revealed that specific beta-carboline derivatives could significantly inhibit cell proliferation and induce apoptosis. These findings highlight the potential for developing new anticancer agents based on this scaffold.
-
Antimicrobial Activity
- A series of experiments demonstrated that certain beta-carboline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggest that modifications to the beta-carboline structure can enhance antimicrobial efficacy.
Data Table: Biological Activities of Selected Beta-Carbolines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
